molecular formula C11H10BNO2 B3320676 (4-phenylpyridin-2-yl)boronic acid CAS No. 1257879-78-9

(4-phenylpyridin-2-yl)boronic acid

Cat. No.: B3320676
CAS No.: 1257879-78-9
M. Wt: 199.02 g/mol
InChI Key: NEPURTHDALWQGM-UHFFFAOYSA-N
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Description

(4-phenylpyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2 . As a boronic acid derivative, it belongs to a class of compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their unique physicochemical properties and ability to form reversible covalent bonds with biological targets . These compounds are widely used as building blocks and synthetic intermediates in organic chemistry, notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form carbon-carbon bonds . Research into boronic acids has led to several FDA-approved drugs, demonstrating their relevance in the development of therapeutic agents, including anticancer and antimicrobial applications . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-phenylpyridin-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPURTHDALWQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704602
Record name (4-Phenylpyridin-2-yl)boronic acid
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Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257879-78-9
Record name B-(4-Phenyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257879-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Phenylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenylpyridin 2 Yl Boronic Acid

Strategies for Carbon-Boron Bond Formation

The creation of the crucial carbon-boron bond for synthesizing (4-phenylpyridin-2-yl)boronic acid can be accomplished through a variety of methods, each with its own set of advantages and substrate requirements.

Directed ortho-Metalation and Borylation

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. baranlab.org In the context of 4-phenylpyridine (B135609), the pyridine (B92270) nitrogen atom can act as a directing group, facilitating the removal of the proton at the C2 position. harvard.edu This generates a highly reactive organometallic intermediate that can then be trapped with a boron electrophile, such as a trialkyl borate, to form the desired boronic acid or its ester. nih.govmdpi.com

The general sequence for this approach is as follows:

Deprotonation of 4-phenylpyridine at the C2 position using a strong base like n-butyllithium or lithium diisopropylamide (LDA). harvard.edu

Quenching of the resulting organolithium species with a borate ester, for example, triisopropyl borate. researchgate.net

Hydrolysis of the boronate ester to yield this compound.

The efficiency of the DoM strategy is often influenced by the choice of base, solvent, and temperature. baranlab.org

Halogen-Metal Exchange and Subsequent Borate Trapping

An alternative and widely used method involves a halogen-metal exchange reaction. wikipedia.org This approach starts with a halogenated precursor, such as 2-bromo-4-phenylpyridine. The carbon-halogen bond is readily converted into a carbon-metal bond by treatment with an organolithium reagent, like n-butyllithium, at low temperatures. nih.govresearchgate.net This exchange is typically very fast and efficient. wikipedia.org

The resulting organolithium intermediate is then reacted with a borate ester, followed by acidic workup, to produce the boronic acid. nih.gov A key advantage of this method is the high regioselectivity, as the position of the boron functional group is predetermined by the location of the halogen atom on the starting material. researchgate.net

A typical procedure involves:

Reaction of 2-bromo-4-phenylpyridine with n-butyllithium in an ethereal solvent at low temperature (e.g., -78 °C).

Addition of a trialkyl borate, such as triisopropyl borate.

Acidic hydrolysis to afford the final product.

Transition Metal-Catalyzed C–H Borylation Approaches

In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials like organohalides. researchgate.net Iridium-catalyzed reactions, in particular, have shown great promise for the direct borylation of C-H bonds. thieme-connect.de

For the synthesis of this compound, an iridium catalyst, often in conjunction with a bipyridine-based ligand, can selectively activate the C-H bond at the C2 position of 4-phenylpyridine. nih.govthieme-connect.de The borylation is typically achieved using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.gov

The general reaction scheme is: 4-phenylpyridine + B₂pin₂ --(Ir catalyst, ligand)--> 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-phenylpyridine

The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the corresponding boronic acid. The regioselectivity of this reaction can often be controlled by the choice of catalyst and ligands. thieme-connect.de Palladium-catalyzed C-H borylation has also been reported for the ortho-borylation of 2-phenylpyridine derivatives. nih.gov

Hydroboration of Unsaturated Precursors

While less common for the direct synthesis of this compound, hydroboration is a fundamental reaction for the formation of carbon-boron bonds. This method involves the addition of a boron hydride (e.g., borane or a borane derivative) across a carbon-carbon double or triple bond. organic-chemistry.org To apply this strategy to the synthesis of this compound, a precursor containing an appropriate unsaturated bond at the 2-position of the 4-phenylpyridine core would be required. The subsequent hydroboration would then install the boronic acid functionality. However, the synthesis of such specific unsaturated precursors can be complex, making other methods more direct for this particular target molecule.

Precursor Design and Selection for this compound Synthesis

The choice of precursor is intrinsically linked to the synthetic strategy employed.

Synthetic MethodPrecursorKey Features
Directed ortho-Metalation4-phenylpyridinePyridine nitrogen directs lithiation to the C2 position.
Halogen-Metal Exchange2-Bromo-4-phenylpyridine or 2-Chloro-4-phenylpyridineHalogen at the C2 position dictates the site of borylation.
Transition Metal-Catalyzed C-H Borylation4-phenylpyridineUtilizes the inherent reactivity of the C-H bond at the C2 position.

For the halogen-metal exchange, 2-bromo-4-phenylpyridine is a common precursor. It can be synthesized through various cross-coupling reactions, for example, a Suzuki coupling between a bromopyridine derivative and phenylboronic acid.

Optimization of Reaction Conditions for Efficient Synthesis of this compound

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions.

MethodParameterTypical Conditions/ReagentsEffect on Reaction
Halogen-Metal Exchange Temperature-78 °C to 0 °CLow temperatures are crucial to prevent side reactions of the highly reactive organolithium intermediate.
SolventAnhydrous THF or diethyl etherAprotic and anhydrous solvents are necessary to prevent quenching of the organolithium reagent.
Borate EsterTriisopropyl borate, Trimethyl borateThe choice of borate ester can influence the ease of hydrolysis and purification.
Transition Metal-Catalyzed C-H Borylation Catalyst[Ir(COD)OMe]₂, Pd(OAc)₂The metal center plays a key role in the C-H activation step.
Ligand4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)Ligands are critical for controlling the regioselectivity and catalytic activity. thieme-connect.de
Boron SourceBis(pinacolato)diboron (B₂pin₂)This is a common and stable source of boron for catalytic borylations. nih.gov
BaseK₃PO₄A base is often required in palladium-catalyzed cross-coupling reactions. researchgate.net
Solvent1,4-Dioxane, THFThe solvent can significantly impact the solubility of reagents and the reaction rate. researchgate.net

An initial study on a related system highlighted the essential role of a base in the reaction. researchgate.net The yield was also found to be significantly improved by dilution of the reaction mixture. researchgate.net For palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form the 2-arylpyridine core, a catalyst system of Pd(dppf)Cl₂ with Na₃PO₄ as the base in dioxane has been found to be effective. nih.gov The addition of water can sometimes be beneficial, particularly when using pinacol esters of boronic acids. nih.gov

Solvent Effects

The choice of solvent is critical in the synthesis of pyridinylboronic acids via lithiation. Anhydrous ethereal solvents are generally preferred to ensure the stability of the highly reactive organolithium intermediates and to facilitate the reaction.

Solvent SystemRole and Observations
Tetrahydrofuran (THF) Commonly used as the primary solvent due to its ability to solvate the organolithium reagent and the reactants. Its use at very low temperatures is crucial to prevent side reactions.
Diethyl ether Another suitable ethereal solvent that can be used, often in combination with other solvents.
Toluene/THF mixture The inclusion of a non-polar solvent like toluene can sometimes improve the cleanliness of the lithiation reaction for certain substrates.
Hexane Often used as the solvent for the commercial n-butyllithium solution.

The anhydrous nature of the solvents is paramount, as any trace of water will quench the organolithium reagent, leading to reduced yields.

Temperature and Pressure Parameters

Precise temperature control is arguably the most critical parameter in the synthesis of this compound via the lithiation pathway. The reactions are typically carried out under an inert atmosphere of nitrogen or argon at atmospheric pressure to prevent the degradation of the organometallic intermediates.

ParameterConditions and Rationale
Lithiation Temperature The halogen-metal exchange is highly exothermic and is typically performed at very low temperatures, ranging from -70 °C to -80 °C . Maintaining this low temperature is essential to prevent side reactions, such as the decomposition of the lithiated pyridine intermediate.
Borylation Temperature The addition of the trialkyl borate is also carried out at low temperatures, often in the same range as the lithiation step. The reaction mixture is then typically allowed to slowly warm to room temperature.
Pressure All steps are generally conducted at atmospheric pressure under an inert atmosphere to exclude moisture and oxygen, which would otherwise react with and deactivate the organometallic species.

Reagent Stoichiometry and Addition Sequences

The stoichiometry and the order of addition of reagents are key to maximizing the yield and purity of the final product.

A typical reaction sequence involves the slow, dropwise addition of the organolithium reagent to a solution of the 2-bromo-4-phenylpyridine in an anhydrous solvent at low temperature. This is followed by the addition of the trialkyl borate to the newly formed lithiated species.

ReagentStoichiometric Ratio (relative to 2-bromo-4-phenylpyridine)Purpose
2-bromo-4-phenylpyridine 1.0 equivalentStarting material
n-Butyllithium 1.0 - 1.2 equivalentsTo perform the halogen-metal exchange (lithiation)
Trialkyl borate (e.g., Triisopropyl borate) 1.1 - 1.5 equivalentsBoron source to form the boronate ester

Using a slight excess of the organolithium reagent and the trialkyl borate can help to ensure the complete conversion of the starting material.

Isolation and Purification Techniques for this compound

The work-up and purification of this compound require careful handling to avoid decomposition and to remove impurities. Common impurities include the corresponding boroxine (a trimeric anhydride of the boronic acid) and deboronated byproducts.

Several techniques can be employed for the isolation and purification of the target compound:

Precipitation by pH Adjustment: After the hydrolysis of the boronate ester with an acid, the pH of the aqueous solution is carefully adjusted. The boronic acid is often amphoteric and will precipitate at or near its isoelectric point. This is a common and effective initial purification step.

Recrystallization: The crude boronic acid can be further purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent depends on the polarity of the specific boronic acid and its impurities.

Solvent Extraction: A purification strategy involves dissolving the crude product in an alkaline aqueous solution to form the boronate salt. Organic impurities can then be extracted with an immiscible organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

Chromatography: While direct chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for decomposition, it is sometimes employed. Alternative stationary phases or specially treated silica can be used. For instance, silica gel treated with boric acid has been shown to improve the chromatographic purification of some boronic esters. Conversion of the boronic acid to a less polar ester derivative (e.g., a pinacol ester) can also facilitate chromatographic purification, with the ester being hydrolyzed back to the boronic acid in a subsequent step.

A summary of common purification techniques is provided in the table below:

TechniqueDescription
Precipitation The product is precipitated from the reaction mixture by adjusting the pH of the aqueous solution.
Recrystallization The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of purer crystals.
Acid-Base Extraction The boronic acid is converted to its salt in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
Column Chromatography The compound is separated from impurities by passing it through a column packed with a stationary phase like silica gel or alumina. This method can be challenging for free boronic acids.

Reactivity and Mechanistic Studies of 4 Phenylpyridin 2 Yl Boronic Acid

Fundamental Reactivity Patterns of Pyridine (B92270) Boronic Acids

Pyridine boronic acids are a crucial class of reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. libretexts.orgnih.gov Their reactivity is significantly influenced by the position of the boronic acid group on the pyridine ring and the presence of other substituents.

Generally, 3- and 4-pyridinylboronic acids and their corresponding esters exhibit good stability. arkat-usa.org However, 2-pyridinylboronic acids are often unstable and susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. arkat-usa.orgnih.gov This instability can be attributed to the electron-withdrawing nature of the pyridine nitrogen, which weakens the C-B bond. To overcome this, 2-pyridinylboronic esters are often used as they show greater stability. arkat-usa.org The reactivity of pyridinylboronic acids can also be enhanced by the formation of 'ate' complexes, where a nucleophile coordinates to the boron atom, increasing its nucleophilicity and facilitating the transmetalation step in cross-coupling reactions. youtube.com

The fundamental reactivity of pyridine boronic acids is centered on the transmetalation step of the Suzuki-Miyaura cross-coupling catalytic cycle. libretexts.org In this step, the organic group from the boronic acid is transferred to the palladium center. The efficiency of this process is dependent on several factors, including the nature of the base, solvent, and ligands on the palladium catalyst.

Role in Palladium-Catalyzed Cross-Coupling Reactions

(4-phenylpyridin-2-yl)boronic acid, as a member of the pyridine boronic acid family, is a valuable building block in palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures. These reactions are fundamental in medicinal chemistry and materials science for creating molecules with specific electronic and steric properties. beilstein-journals.orgnih.gov

Suzuki-Miyaura Cross-Coupling with this compound.beilstein-journals.orgnih.govnih.govillinois.eduresearchgate.netrsc.orgnih.govuab.cat

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org this compound serves as the organoboron partner in these reactions, enabling the introduction of the 4-phenylpyridin-2-yl moiety onto various aromatic and heteroaromatic scaffolds.

The general scheme for the Suzuki-Miyaura coupling reaction is as follows:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

R¹-X + R²-B(OH)₂ → R¹-R²

Where:

R¹ = Aryl, Heteroaryl, Vinyl, etc.

X = Halide (I, Br, Cl) or Triflate

R²-B(OH)₂ = Boronic Acid (e.g., this compound)

Catalyst = Palladium complex

Base = K₂CO₃, K₃PO₄, etc.

This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

The efficiency of the Suzuki-Miyaura coupling involving this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov For challenging substrates like heteroaryl boronic acids, the design of the ligand is critical to achieve high yields and reaction rates.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the catalytic cycle. These ligands stabilize the palladium(0) species and facilitate both the oxidative addition and reductive elimination steps. Some effective ligands for the coupling of pyridylboronic acids include:

Buchwald-type biarylphosphines: Ligands like SPhos and XPhos have shown high efficacy in the coupling of nitrogen-rich heterocycles. nih.gov These ligands promote the reaction even at low catalyst loadings and can be effective at room temperature for certain substrates. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium, leading to highly active catalysts. mdpi.com PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are a notable example. mdpi.com

The choice of base and solvent system also plays a crucial role. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used, often in aqueous solvent mixtures with organic solvents like dioxane, toluene, or ethanol. nih.govnih.gov

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄dioxane/H₂O10095 nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene10091 nih.gov
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80High researchgate.net
(PPh₂Me)₂NiCl₂PPh₂MeK₃PO₄2-MeTHF70-90High nih.gov

This table is illustrative and specific conditions for this compound may vary.

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. rsc.org It involves the transfer of the organic group from the boron atom to the palladium(II) center. For pyridine boronic acids, this step can be particularly challenging due to the potential for the pyridine nitrogen to coordinate to the palladium, which can inhibit the reaction. nih.gov

Mechanistic studies have proposed two primary pathways for transmetalation:

The "boronate" pathway: The boronic acid first reacts with a base (like OH⁻) to form a more nucleophilic boronate species, [R-B(OH)₃]⁻. This boronate then reacts with the palladium(II) halide complex (LₙPd(Ar)X). researchgate.netnih.gov

The "oxo-palladium" pathway: The palladium(II) halide complex first reacts with the base to form a palladium(II) hydroxide (B78521) complex (LₙPd(Ar)OH). This complex then reacts with the neutral boronic acid. researchgate.netnih.gov

Recent research suggests that the dominant pathway can be influenced by the reaction conditions, including the presence of phase-transfer catalysts. nih.gov For bromopyridines, computational and experimental studies have identified a transient intermediate where a boronate ligand is coordinated to the palladium center through an oxygen atom. researchgate.netuab.cat This provides evidence for the boronate pathway in these systems.

The Suzuki-Miyaura coupling with this compound is applicable to a wide range of aryl and heteroaryl halides and triflates. However, the scope can be influenced by the electronic and steric properties of the coupling partners.

Scope:

Aryl Halides: Electron-rich, electron-poor, and sterically hindered aryl bromides and iodides are generally good substrates. researchgate.net Aryl chlorides, which are less reactive, can also be coupled effectively with the use of more active catalytic systems. quora.com

Heteroaryl Halides: A variety of heteroaryl halides, including those containing nitrogen, sulfur, and oxygen, can be successfully coupled. nih.gov This allows for the synthesis of complex biheteroaryl compounds.

Functional Group Tolerance: The reaction is known for its high functional group tolerance, accommodating groups such as esters, ketones, nitro groups, and amides. libretexts.orgresearchgate.net

Limitations:

Protodeboronation: As with other 2-pyridylboronic acids, this compound can be prone to protodeboronation, especially under harsh conditions or with prolonged reaction times. nih.govarkat-usa.org The use of stable boronic esters or optimized reaction conditions can mitigate this issue. nih.gov

Inhibition by Lewis Basic Groups: The presence of strongly Lewis basic functional groups on either coupling partner can sometimes inhibit the catalyst by coordinating to the palladium center. nih.gov Careful selection of ligands and reaction conditions is necessary to overcome this.

Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This can often be minimized by controlling the stoichiometry and reaction conditions.

Table 2: Illustrative Substrate Scope for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

Aryl/Heteroaryl HalideProductNotesReference
4-Bromoanisole2-(4-Methoxyphenyl)-4-phenylpyridineElectron-rich aryl halide researchgate.net
4-Bromobenzonitrile4-(4-Phenylpyridin-2-yl)benzonitrileElectron-poor aryl halide nih.gov
2-Chloropyridine2,4'-Bipyridine, 4-phenylHeteroaryl chloride, a challenging substrate nih.gov
1-Bromo-4-nitrobenzene2-(4-Nitrophenyl)-4-phenylpyridineTolerates nitro group researchgate.net

This table provides representative examples and does not necessarily reflect reactions specifically performed with this compound.

In most Suzuki-Miyaura reactions involving the coupling of two sp²-hybridized carbons, such as the reaction of this compound with an aryl halide, the stereochemistry of the starting materials is retained in the product. libretexts.org The oxidative addition and reductive elimination steps of the catalytic cycle generally proceed with retention of configuration. libretexts.org

However, stereochemical considerations become more complex and significant in specific scenarios:

Atropisomerism: When the resulting biaryl product has hindered rotation around the newly formed C-C bond due to bulky ortho substituents, stable atropisomers (conformational isomers that are stable enough to be isolated) can be formed. beilstein-journals.org The synthesis of such axially chiral biaryls can sometimes be achieved with high selectivity (atroposelective synthesis). beilstein-journals.orgnih.gov While not extensively reported for this compound itself, the principle applies to the synthesis of substituted biarylpyridines.

Coupling with sp³-hybridized carbons: When the coupling partner is an alkyl halide with a stereocenter, the stereochemical outcome of the reaction becomes a critical aspect. The transmetalation of primary alkylboron nucleophiles has been shown to proceed with retention of configuration. nih.gov For secondary alkyl groups, the stereochemical course can be influenced by the ligands and reaction conditions, with both retention and inversion of configuration being possible. nih.gov

Reactions with Alkenyl Halides: The coupling of boronic acids with alkenyl halides proceeds with retention of the double bond geometry. richmond.edu For instance, a (Z)-alkenyl halide will yield a (Z)-alkene product.

For the specific case of this compound, which is achiral, stereochemical outcomes are primarily determined by the structure of the coupling partner and the potential for forming atropisomeric products if appropriate substituents are present on either the phenyl or pyridine ring of the final product.

Other Transition Metal-Mediated Cross-Couplings (e.g., Copper-Promoted, Rhodium-Catalyzed)

Beyond palladium-catalyzed reactions, other transition metals are instrumental in mediating cross-couplings involving heteroaryl boronic acids. However, the use of this compound in such reactions is conditioned by the inherent instability of the 2-pyridyl boronic acid motif.

Copper-Promoted Couplings: Copper catalysis is frequently employed for carbon-heteroatom bond formation. In the context of 2-pyridyl boronic acids, copper salts can play a dual role. Mechanistic studies on related systems have suggested that copper(I) can facilitate the transmetalation of the 2-pyridyl group from boron to the copper center, forming a 2-pyridyl copper intermediate that can then engage with a palladium catalyst in a subsequent step. nih.gov This strategy can be essential for challenging couplings. Furthermore, copper salts, acting as Lewis acid additives, have been shown to attenuate the rapid protodeboronation that plagues 2-pyridyl boronic acids. ed.ac.ukacs.org This stabilizing effect is crucial for achieving viable yields in cross-coupling reactions. For instance, in copper-mediated fluorination reactions of arylboronic acids, the presence of strong donor ligands like pyridine was found to accelerate undesirable protodeboronation, a finding that guides the optimization of conditions for related substrates. researchgate.net

Rhodium-Catalyzed Couplings: While rhodium complexes are powerful catalysts for conjugate additions and other C-C bond-forming reactions using arylboronic acids, specific examples detailing the use of this compound as a coupling partner in rhodium-catalyzed processes are not extensively documented in the reviewed literature. The development of rhodium-based catalytic systems tolerant of the sensitive 2-pyridyl boronic acid moiety remains an area for further exploration.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. Arylboronic acids are valuable substrates in several MCRs, most notably the Petasis borono-Mannich reaction.

The Petasis reaction is a versatile multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. Despite the broad utility of this reaction for generating molecular diversity, a review of the scientific literature did not yield specific examples of this compound being utilized as the boronic acid component in a Petasis-type transformation. The inherent reactivity and stability challenges associated with the 2-pyridyl boronic acid structure may limit its applicability under typical Petasis reaction conditions.

Convergent synthetic strategies involving MCRs are prized for their atom economy and step efficiency. However, searches for other multicomponent reactions, beyond the Petasis reaction, that specifically employ this compound did not yield documented examples. The development of novel MCRs or the adaptation of existing methods to accommodate this specific substrate could provide rapid access to complex molecules containing the 4-phenylpyridine (B135609) scaffold.

Lewis Acidity and Complexation Chemistry of the Boronic Acid Moiety

A boronic acid is a chemical compound containing a C–B(OH)₂ functional group. The boron atom possesses an empty p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. wikipedia.org This defines the characteristic Lewis acidity of boronic acids. wikipedia.orgnih.gov In aqueous solution, a boronic acid exists in equilibrium with its corresponding anionic tetrahedral boronate form, ArB(OH)₃⁻, which is formed by the addition of a hydroxide ion. nih.govru.nl

For this compound, the boronic acid group acts as the primary Lewis acidic site. The electronic properties of the 4-phenylpyridine ring system modulate this acidity. The molecule possesses a dual character: the boronic acid moiety is a Lewis acid, while the nitrogen atom in the pyridine ring is a Lewis base. This duality is significant in its complexation chemistry. The pyridine nitrogen can coordinate to metal centers in catalysts, while the boronic acid can interact with Lewis basic additives. This is particularly relevant in the context of protodeboronation, where Lewis acid additives like copper or zinc salts can form complexes that stabilize the C-B bond and attenuate the decomposition pathway. ed.ac.ukacs.org

Pathways of Protodeboronation and Strategies for Suppression

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant and often undesirable side reaction in processes utilizing boronic acids. wikipedia.org The susceptibility to this decomposition pathway is highly dependent on the structure of the organoboronic acid and the reaction conditions.

Heteroaromatic boronic acids display varied stability, with the position of the boronic acid group on the ring being a critical determinant. Extensive mechanistic studies have revealed that 2-pyridyl boronic acids are exceptionally prone to rapid protodeboronation. ed.ac.ukacs.org In contrast, 3- and 4-pyridyl boronic acids are significantly more stable. ed.ac.ukacs.org The high reactivity of the 2-pyridyl isomer, and thus this compound, is attributed to a specific mechanistic pathway that operates under neutral or near-neutral pH conditions. In this pH range, the molecule can exist as a zwitterion, with a protonated pyridinium (B92312) nitrogen and an anionic boronate. This zwitterionic species undergoes facile, unimolecular fragmentation, leading to the cleavage of the C–B bond. ed.ac.ukwikipedia.org This pathway is much less favorable for the 3- and 4-pyridyl isomers.

Given the synthetic utility of the 4-phenylpyridine motif, several strategies have been developed to mitigate or suppress the protodeboronation of its 2-boronic acid derivative. These approaches focus on either preventing the formation of the reactive intermediate or ensuring the desired chemical reaction (e.g., Suzuki coupling) occurs much faster than the decomposition.

StrategyDescriptionReference
pH ControlAdjusting the reaction pH to be either acidic or strongly basic shifts the equilibrium away from the reactive zwitterionic species that predominates at neutral pH. This significantly slows the rate of protodeboronation. wikipedia.org
Lewis Acid AdditivesThe addition of Lewis acidic metal salts, such as those of copper (Cu) or zinc (Zn), can stabilize the C–B bond. These additives are believed to complex with the boronic acid, attenuating the fragmentation pathway. ed.ac.ukacs.org
Use of Boronic Acid DerivativesThe boronic acid is converted to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt. These derivatives act as "slow-release" agents, providing a low, steady concentration of the reactive boronic acid under the coupling conditions, which minimizes decomposition. MIDA boronates are notably stable, often existing as air-stable, crystalline solids. nih.govwikipedia.orged.ac.uk
Optimized Catalytic SystemsEmploying highly active and efficient catalysts (e.g., specific palladium-ligand complexes) accelerates the rate of the desired cross-coupling reaction. If the rate of coupling is significantly faster than the rate of protodeboronation, the desired product can be formed in high yield before substantial decomposition of the starting material occurs. wikipedia.orgrsc.org

Spectroscopic Characterization for Structural Elucidation of 4 Phenylpyridin 2 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule and probing the environment of heteroatoms. A complete NMR analysis of (4-phenylpyridin-2-yl)boronic acid would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the protons of the phenyl and pyridine (B92270) rings, as well as the hydroxyl protons of the boronic acid group. The chemical shifts (δ) of these protons are influenced by their electronic environment, with aromatic protons typically resonating in the downfield region (δ 7.0-9.0 ppm). The protons on the pyridine ring are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The coupling patterns (multiplicity) and coupling constants (J) would provide crucial information about the substitution pattern and the connectivity of the protons. The two protons of the boronic acid group, -B(OH)₂, are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine-H3 8.5 - 8.7 d ~5
Pyridine-H5 7.8 - 8.0 dd ~5, ~2
Pyridine-H6 8.7 - 8.9 d ~2
Phenyl-H2'/H6' 7.6 - 7.8 d ~8
Phenyl-H3'/H5' 7.4 - 7.6 t ~8
Phenyl-H4' 7.3 - 7.5 t ~8
B(OH)₂ Variable (broad) s -

Note: Predicted values are based on analogous structures and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon atom attached to the boron (C2 of the pyridine ring) is expected to show a characteristic chemical shift. The carbons of the pyridine ring will be at lower field compared to the carbons of the phenyl ring due to the influence of the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine-C2 160 - 165
Pyridine-C3 120 - 125
Pyridine-C4 145 - 150
Pyridine-C5 118 - 122
Pyridine-C6 150 - 155
Phenyl-C1' 135 - 140
Phenyl-C2'/C6' 128 - 132
Phenyl-C3'/C5' 127 - 130
Phenyl-C4' 129 - 133

Note: Predicted values are based on analogous structures and may vary based on experimental conditions.

Boron-11 NMR (¹¹B NMR) Analysis

¹¹B NMR spectroscopy is a crucial tool for characterizing boron-containing compounds. Boron has two NMR active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, I = 3). ¹¹B NMR is more commonly used due to its higher natural abundance and more favorable nuclear properties. The chemical shift of the boron atom is highly sensitive to its coordination number and the nature of the substituents. For a tricoordinate boronic acid like this compound, the ¹¹B NMR signal is expected to be a broad peak in the range of δ 28-33 ppm (relative to BF₃·OEt₂). The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Nitrogen-15 NMR (¹⁵N NMR) Analysis

While ¹⁴N NMR is complicated by a large quadrupole moment, ¹⁵N NMR (I = 1/2), despite its low natural abundance and sensitivity, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen in this compound would be indicative of the electronic effects of the phenyl and boronic acid substituents on the pyridine ring.

Advanced 2D NMR Techniques for Connectivity and Assignment

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the assignment of adjacent protons within the phenyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity between the phenyl and pyridine rings and the position of the boronic acid group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrations of its various bonds.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretching (boronic acid) 3200 - 3600 Broad, Strong
C-H stretching (aromatic) 3000 - 3100 Medium
C=C and C=N stretching (aromatic rings) 1400 - 1600 Medium to Strong
B-O stretching 1300 - 1400 Strong
B-C stretching 1000 - 1100 Medium
C-H out-of-plane bending (aromatic) 700 - 900 Strong

Note: Predicted values are based on analogous structures and may vary based on experimental conditions.

The broad O-H stretching band is a characteristic feature of boronic acids, arising from hydrogen bonding. The various C=C and C=N stretching vibrations would confirm the presence of the aromatic rings. The strong B-O and B-C stretching bands are definitive evidence for the presence of the boronic acid moiety attached to the pyridine ring.

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound has been found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystal structures for this compound available in crystallographic databases or scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Specific UV-Vis absorption spectra for this compound have not been documented in available research.

Applications of 4 Phenylpyridin 2 Yl Boronic Acid in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

Boronic acids are renowned as versatile building blocks in organic synthesis, largely due to their stability, moderate reactivity, and ease of handling. researchgate.net They are crucial intermediates for creating complex molecules. aablocks.com The structure of (4-phenylpyridin-2-yl)boronic acid, containing both an aryl and a heteroaryl component, makes it an especially useful building block. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct intricate molecular frameworks. The coupling of amino acids with α-aminoboronates, a related class of compounds, can create hybrid molecules with significant potential in medicinal chemistry and materials science. nih.gov The development of new synthetic strategies for peptide-boronic acids (PBAs) highlights the importance of these building blocks, eliminating issues like multi-step routes and low yields. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using Phenyl-Pyridyl Boronic Acid Scaffolds

Building BlockCoupling PartnerReaction TypeResulting Complex StructureReference
(4-(Pyridin-2-yl)phenyl)boronic acidAryl HalidesSuzuki-Miyaura CouplingBiaryl compounds with a pyridyl substituent nih.gov
2-Pyridylboronic acid derivatives2-BromopyridinesSuzuki CouplingBipyridine derivatives mdpi.com
Peptide-boronic acids (PBAs)Amino acids / Other building blocksSolid-Phase Peptide SynthesisDiverse peptide-boronic acid sequences nih.govthieme.de
Phenylboronic acid (PBA) moiety3,5-dichloro-BODIPYNucleophilic SubstitutionFunctional fluorescent BODIPY dyes rsc.org

Synthesis of Functionalized Pyridine (B92270) Derivatives

The pyridine nucleus is a highly sought-after scaffold in the pharmaceutical industry, and the ability to functionalize it is a key strategy in the discovery of new medicines. researchgate.net Pyridylboronic acids are instrumental in this area. The Suzuki coupling reaction using pyridylboronic acids is a stable and effective method for synthesizing a variety of substituted pyridine compounds. mdpi.com For instance, the reaction of this compound with various aryl or vinyl halides can introduce a wide range of functional groups onto the pyridine or phenyl ring system. This versatility allows for the fine-tuning of a molecule's chemical and biological properties. Research has demonstrated the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives, showcasing the role of such precursors in creating more complex, functionalized pyridine-based structures. researchgate.net

Table 2: Synthesis of Functionalized Pyridines

Boronic Acid PrecursorReactionKey ReagentsProduct ClassReference
3- and 4-pyridylboronic acidsSuzuki CouplingPalladium catalyst, Imidazolium salt ligandSubstituted Bipyridines mdpi.com
(unspecified)One-pot multicomponent reaction(not specified)N-pyridinylaminonaphthols researchgate.net
(unspecified)Cyclization with supported catalystHClO4·SiO22-(phenyl)oxazolo[4,5-b]pyridines researchgate.net
(4-Methylpyridin-2-yl)boronic acidSuzuki-Miyaura CouplingAryl Halide, Pd Catalyst, Base4-Methyl-2-arylpyridines sigmaaldrich.com

Precursor in the Construction of Polycyclic Heterocycles

Beyond simple functionalization, this compound and its analogs can serve as precursors for building more elaborate polycyclic heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclization events. For example, research has shown that 2-aminophenylboronic acids can undergo intermolecular annulation with electron-deficient alkynes at elevated temperatures to achieve cyclization and form quinoline-based structures. mdpi.com This strategy of using a substituted phenylboronic acid to construct a fused heterocyclic system is a powerful tool in synthetic chemistry. Similarly, other precursors like 3-aroyl prop-2-enoic acids have been used to generate a wide array of heterocycles, including fused pyrido-pyrimidines, demonstrating the general principle of using functionalized building blocks to access complex polycyclic scaffolds. researchgate.net

Table 3: Polycyclic Heterocycle Synthesis from Boronic Acid Precursors

PrecursorReaction PartnerConditionsResulting Polycyclic SystemReference
2-Amino phenylboronic acidsElectron-deficient alkynesCH2Cl2, 80-110 °C (sealed tube)Quinoline derivatives mdpi.com
3-(4-bromobenzoyl)prop-2-enoic acidThiourea, Ethyl cyanoacetate, etc.Ammonium acetate (B1210297) or piperidinePyrimidine thiones, Pyridines, Phthalazinones researchgate.net
2-amino-3-cyano-4-carboxy-6-(4-bromophenyl)3,4-dihydropyridineVarious reagents(not specified)Fused pyrido-pyrimidines, Fused pyrido-pyridazinopyrimidines researchgate.net

Development of Novel Catalytic Systems and Ligands (Focus on Synthetic Role)

Table 4: Synthesis of Ligands and Catalytic Systems

Boronic Acid PrecursorSynthetic TargetMethodologyApplication/FunctionReference
Phenylboronic acid pinacol (B44631) esterAzopyridine-functionalized Ni(II)-porphyrinsSuzuki CouplingMolecular spin switches beilstein-journals.org
Pyridylboronic acidsBipyridine ligandsSuzuki Coupling with Imidazolium salt ligandLigands for high-turnover palladium catalysis mdpi.com

Integration into Materials Science for Designed Functionality (e.g., Optoelectronic Materials, Polymers)

The unique properties of boronic acids extend their utility into materials science. mdpi.com Phenyl-pyridyl boronic acid derivatives are being explored as components in functional materials, including those for optoelectronics. Related compounds like (4-Phenylpyridin-3-yl)boronic acid are specifically categorized for use in OLED materials. bldpharm.com Boronate esters are frequently used as precursors in the synthesis of advanced materials due to their stability and reactivity in key reactions like the Suzuki-Miyaura coupling. mdpi.com Furthermore, the incorporation of boronic acid functionalities into polymers allows for the creation of "smart" materials. For example, polymers containing phenylboronic acid units have been synthesized for applications like glucose-triggered drug delivery and sugar sensing. nih.govrsc.org The controlled polymerization of monomers like 4-vinylphenylboronic acid (4-VBA) enables the production of well-defined polymers whose properties, such as water solubility, can be tuned in response to stimuli like pH and the presence of diols (e.g., glucose). nih.govrsc.org

Table 5: Applications in Materials Science

Boronic Acid Compound/MonomerMaterial TypeMethod of IntegrationDesigned FunctionalityReference
(4-Phenylpyridin-3-yl)boronic acidOLED MaterialsComponent in material synthesisOrganic Light-Emitting Diodes bldpharm.com
4-vinylphenylboronic acid (4-VBA)Functional PolymerNitroxide Mediated PolymerizationSugar/pH sensors rsc.org
3-acrylamidophenylboronic acid (APBA)Stimuli-responsive block copolymerRAFT PolymerizationGlucose-sensitive nano-carriers for drug delivery nih.gov
Boronate estersAdvanced materialsSuzuki-Miyaura CouplingPrecursors for optoelectronic materials mdpi.com

Theoretical and Computational Studies of 4 Phenylpyridin 2 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. For molecules such as phenylboronic acids and their derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p), have been successfully applied to determine optimized geometries and electronic properties. sigmaaldrich.com Such calculations would be the initial step in theoretically characterizing (4-phenylpyridin-2-yl)boronic acid. The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable. mdpi.com For related aromatic boronic acid compounds, DFT calculations have been used to determine these energy levels. For instance, studies on similar molecules have shown how substituent effects can modulate the HOMO-LUMO gap. In the case of this compound, the electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating potential of the phenyl group would significantly influence the electron distribution and thus the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Aromatic Boronic Acid

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

This data is representative and based on typical values for analogous aromatic boronic acids. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. youtube.com

In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, highlighting these as key sites for interaction. The hydrogen atoms of the boronic acid would exhibit a positive potential.

Computational Simulations of Reaction Mechanisms

Computational simulations are instrumental in mapping out the energetic landscapes of chemical reactions, providing detailed insights into reaction mechanisms.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as a reaction progresses, allowing for the determination of reaction enthalpies and activation energies. For reactions involving boronic acids, such as Suzuki-Miyaura cross-coupling, DFT calculations can elucidate the energetics of key steps like oxidative addition, transmetalation, and reductive elimination.

A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Identifying and characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate these transient structures, which are often impossible to observe experimentally. For a reaction involving this compound, transition state analysis would reveal the precise atomic arrangements at the point of highest energy, providing a deeper understanding of the reaction's feasibility and rate. For example, studies on related boronic acids have investigated their role as possible transition-state analogs in enzyme inhibition. chemicalbook.com

Conformation Analysis and Steric Hindrance Evaluations

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its reactivity and physical properties. The relative orientation of the phenyl and pyridine rings in this compound is a key conformational feature.

Computational methods can be used to perform a conformational search, calculating the relative energies of different conformers. This analysis helps to understand the steric hindrance around the reactive boronic acid group, which can affect its participation in chemical reactions. The planarity or non-planarity of the phenyl-pyridine system will have implications for the molecule's electronic properties and its ability to interact with other molecules or surfaces.

Prediction of Spectroscopic Properties

The spectroscopic signature of a molecule, encompassing its interaction with electromagnetic radiation across different energy ranges, is fundamentally dictated by its electronic and vibrational states. Computational chemistry provides a robust framework for predicting these properties with a high degree of accuracy. For this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed assignment of spectral features to specific molecular motions and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, offering invaluable insights into the chemical environment of each atom within a molecule. These predictions are typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with the B3LYP functional, a widely used hybrid functional in DFT.

Predicted ¹H NMR Chemical Shifts for this compound

The following table outlines the anticipated proton chemical shifts. The protons of the phenyl and pyridine rings are expected to appear in the aromatic region (typically 7.0-9.0 ppm). The protons of the boronic acid group (-B(OH)₂) are expected to be broad and their position can be highly dependent on solvent, concentration, and temperature.

Proton Predicted Chemical Shift (ppm)
Pyridine H3Data not available
Pyridine H5Data not available
Pyridine H6Data not available
Phenyl H (ortho)Data not available
Phenyl H (meta)Data not available
Phenyl H (para)Data not available
B(OH)₂Data not available

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the boron (C2 of the pyridine ring) is expected to have a characteristic chemical shift.

Carbon Predicted Chemical Shift (ppm)
Pyridine C2Data not available
Pyridine C3Data not available
Pyridine C4Data not available
Pyridine C5Data not available
Pyridine C6Data not available
Phenyl C1' (ipso)Data not available
Phenyl C2'/C6' (ortho)Data not available
Phenyl C3'/C5' (meta)Data not available
Phenyl C4' (para)Data not available

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy simulates the vibrational modes of a molecule. By calculating the harmonic frequencies at the DFT level, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

For this compound, the predicted IR spectrum would exhibit characteristic bands for the B-O-H and B-C bonds, as well as the vibrations of the phenyl and pyridine rings.

Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch (boronic acid)Data not available
C-H stretch (aromatic)Data not available
C=C/C=N stretch (aromatic rings)Data not available
B-O stretchData not available
B-C stretchData not available
O-H bendData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra, providing information about the electronic transitions within a molecule. The calculation yields the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated system formed by the phenyl and pyridine rings. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent environment, a factor that can be modeled computationally using various solvent models.

Predicted UV-Vis Absorption for this compound

Electronic Transition Predicted λmax (nm) Oscillator Strength (f)
HOMO -> LUMOData not availableData not available
Other π -> π*Data not availableData not available

Future Directions and Emerging Research Avenues for 4 Phenylpyridin 2 Yl Boronic Acid

Innovations in Green Synthetic Approaches

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for valuable chemical entities like (4-phenylpyridin-2-yl)boronic acid. Future research is anticipated to focus on developing more environmentally benign and sustainable methods for its preparation, moving away from traditional syntheses that may involve harsh reagents and generate significant waste.

Key areas of innovation are expected to include:

Water-Based Syntheses: The exploration of water as a solvent for the synthesis of pyridinylboronic acids is a promising green alternative. Research has shown that the addition of water can be beneficial in the Suzuki-Miyaura cross-coupling reactions of boronic esters, potentially by facilitating the in situ hydrolysis to the more reactive boronic acid. cdnsciencepub.com Future work will likely aim to adapt these conditions for the synthesis of this compound itself.

Catalyst-Free Reactions: While the synthesis of the boronic acid often requires a catalyst, subsequent transformations are being developed under catalyst-free conditions. For instance, the oxidation of arylboronic acids to phenols has been achieved using lactic acid as a bio-based green solvent with aqueous hydrogen peroxide, eliminating the need for a metal catalyst.

Energy-Efficient Methods: The use of microwave irradiation or sonication to accelerate reactions and reduce energy consumption is another avenue for greening the synthesis of and reactions involving this compound. These techniques can lead to shorter reaction times and improved yields.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for this compound
FeatureTraditional SynthesisPotential Green Synthesis
Solvent Anhydrous organic solvents (e.g., THF, toluene) chemicalbook.comgoogle.comWater, bio-based solvents (e.g., lactic acid)
Catalyst Palladium or other transition metals arkat-usa.orgCatalyst-free or biocatalytic methods
Reagents Organolithium or Grignard reagents arkat-usa.orgMilder and less hazardous alternatives
Energy Input Conventional heating for extended periodsMicrowave or ultrasonic irradiation
Waste Significant solvent and reagent waste google.comReduced waste, recyclable byproducts

Exploration of Novel Reactivity Manifolds

Beyond its traditional use in Suzuki-Miyaura cross-coupling reactions, researchers are exploring new ways to harness the reactivity of the C-B bond in this compound. These novel reactivity manifolds open up possibilities for synthesizing a wider range of complex molecules.

Emerging areas of research include:

Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions offers new avenues for the functionalization of boronic acids. Organic photocatalysts are being developed as effective replacements for expensive iridium-based catalysts to oxidize boronic acid derivatives via a single electron transfer process. rsc.org This could enable novel radical couplings of this compound. Similarly, electrochemical methods can be employed for transformations like hydroxylation.

C-H Activation/Borylation: Direct C-H borylation of the phenyl or pyridine (B92270) ring would provide a more atom-economical route to this compound and its derivatives. Iridium- or rhodium-catalyzed C-H bond activation followed by borylation is a known method for other pyridinylboronic acids and could be adapted. arkat-usa.org

New Coupling Partners: Expanding the scope of coupling partners beyond the typical aryl halides in Suzuki-Miyaura reactions is an active area of research. This includes the use of sulfonyl fluorides as electrophilic partners, which has been shown to be effective for the synthesis of 2-arylpyridines. cdnsciencepub.com

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound into flow chemistry systems is a key future direction.

Key aspects of this integration include:

Continuous Synthesis of Boronic Acids: Simple continuous flow setups have been developed for organolithium chemistry, enabling the synthesis of various boronic acids with reaction times of less than a second and high throughput. nih.gov This approach could be adapted for the large-scale production of this compound.

In Situ Generation and Use: Flow reactors allow for the in situ generation of reactive intermediates that are immediately used in a subsequent reaction step. This is particularly advantageous for the synthesis of pyridinylboronic acids, which can be unstable. arkat-usa.org

Microwave Flow Reactors: The combination of microwave heating and flow chemistry can further accelerate reactions. One-step syntheses of pyridines and dihydropyridines have been demonstrated in continuous flow microwave reactors, a technology that could be applied to the synthesis and functionalization of this compound. mdpi.com

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound
AdvantageDescription
Enhanced Safety Small reaction volumes and efficient heat dissipation minimize risks associated with highly reactive intermediates.
Scalability Production can be easily scaled up by running the system for longer periods or by using parallel reactors.
Reproducibility Precise control over reaction parameters such as temperature, pressure, and residence time leads to consistent product quality.
Efficiency Rapid mixing and heat transfer can lead to significantly shorter reaction times and higher yields compared to batch processes.

Advanced Applications in Complex Molecule Synthesis and Materials Science

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of complex organic molecules and advanced materials. Future research will likely see an expansion of its applications in these areas.

Potential advanced applications include:

Medicinal Chemistry: Pyridine and boronic acid moieties are present in numerous biologically active compounds. This compound can serve as a key intermediate in the synthesis of novel drug candidates with potential antimicrobial and anticancer activities. The boronic acid group can act as a bioisostere for carboxylic acids and form reversible covalent bonds with biological targets.

Organic Electronics: The conjugated π-system of the phenylpyridine scaffold makes it suitable for applications in organic electronics. Borinic acids derived from related structures have been investigated for their optoelectronic properties, suggesting that this compound could be a precursor to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Chemistry and Sensors: Boronic acids are known to interact with diols, making them useful for the development of sensors for saccharides and other biologically important molecules. The phenazine (B1670421) molecule, which shares structural similarities with the phenylpyridine core, is known for its diverse pharmacological properties and its use in supramolecular chemistry. This suggests that this compound could be incorporated into novel chemosensors.

Q & A

Q. How can fluorescence lifetime analysis improve the detection of diols using this compound-based sensors?

  • Methodological Answer :
  • pH Optimization : Operate near the boronic acid pKa (~7.6) to maximize fluorescence intensity changes.
  • Competitive Assays : Introduce Cu²⁺ ions (Ka = 150 × 10² M⁻¹) to enhance selectivity for fructose .

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(4-phenylpyridin-2-yl)boronic acid

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